molecular formula C21H22Cl2N4O2 B1684335 Ulixertinib CAS No. 869886-67-9

Ulixertinib

货号 B1684335
CAS 编号: 869886-67-9
分子量: 433.3 g/mol
InChI 键: KSERXGMCDHOLSS-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .


Molecular Structure Analysis

The molecular formula of Ulixertinib is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving Ulixertinib are not detailed in the available literature, it is known that Ulixertinib acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that Ulixertinib likely interacts with the ATP-binding site of these kinases .


Physical And Chemical Properties Analysis

Ulixertinib is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.

科学研究应用

1. Oncology: Combination of Ulixertinib and KRAS G12C Inhibition

  • Summary of Application : Ulixertinib, a first-in-class and best-in-class small molecule inhibitor of ERK1/2, is being investigated in several oncology clinical trials, both as a single agent and in combination with other therapeutics. It has demonstrated efficacy in patients with tumors harboring alterations within the RAS-MAPK pathway .
  • Methods of Application : The efficacy of ERK1/2 inhibitor, ulixertinib, in combination with KRAS G12C inhibitor, adagrasib, was assessed in cell line derived xenograft models harboring KRAS G12C mutations .
  • Results or Outcomes : Combination treatment resulted in superior tumor growth inhibition compared to dosing of either single agent. Gene expression analysis showed differential expression of MAPK pathway genes in monotherapy versus combination therapy treated groups .

2. Pediatric Neuro-Oncology: Ulixertinib in Pediatric Low-Grade Glioma Models

  • Summary of Application : Ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models .
  • Methods of Application : The antitumoral activity of ulixertinib monotherapy as well as in combination with MEK inhibitors (MEKi), BH3-mimetics, or chemotherapy was investigated in pLGG. Patient-derived pLGG models reflecting the two most common alterations in the disease, KIAA1549: BRAF -fusion and BRAF V600E mutation were used for in vitro and in vivo (zebrafish embryos and mice) efficacy testing .
  • Results or Outcomes : Ulixertinib inhibited MAPK pathway activity in both models, and reduced cell viability in BT40 with clinically achievable concentrations in the low nanomolar range. Combination treatment of ulixertinib with MEKi or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro. In a preclinical mouse trial, ulixertinib mono- and combined therapies slowed tumor growth and increased survival .

3. Pancreatic Cancer: Combination of Ulixertinib and Chemotherapy

  • Summary of Application : A study in pancreatic cancer models showed moderate to strong synergism of ulixertinib combined with chemotherapy (gemcitabine) in vitro, and strong synergism in tumor volume reduction in vivo .
  • Methods of Application : The efficacy of ulixertinib in combination with gemcitabine was assessed in pancreatic cancer models .
  • Results or Outcomes : The combination of ulixertinib and gemcitabine showed strong synergism in reducing tumor volume in vivo .

4. Non-Small Cell Lung Cancer (NSCLC): Combination of Ulixertinib and KRAS G12C Inhibition

  • Summary of Application : Ulixertinib is being investigated in combination with KRAS G12C inhibitors, including AMG-510 (sotorasib), MRTX849 (adagrasib), and JDQ443, which have demonstrated efficacy in KRAS G12C -mutant cancers, including NSCLC .
  • Methods of Application : The efficacy of ulixertinib in combination with KRAS G12C inhibitor, adagrasib, was assessed in cell line derived xenograft models harboring KRAS G12C mutations .
  • Results or Outcomes : Combination treatment resulted in superior tumor growth inhibition compared to dosing of either single agent. Gene expression analysis showed differential expression of MAPK pathway genes in monotherapy versus combination therapy treated groups .

5. High-Risk Neuroblastoma: Ulixertinib Inhibits Growth

  • Summary of Application : Ulixertinib, a first-in-class ERK-specific inhibitor, has shown promising antitumor activity in phase 1 clinical trials for advanced solid tumors. It significantly and dose-dependently inhibits cell proliferation and colony formation in different neuroblastoma cell lines, including patient-derived xenograft (PDX) cells .
  • Methods of Application : The therapeutic potential of the ERK inhibitor ulixertinib in neuroblastoma was determined using a panel of neuroblastoma cell lines, PDX cell lines, and neuroblastoma xenograft mouse models .
  • Results or Outcomes : Ulixertinib significantly and potently inhibited neuroblastoma cell proliferation and tumor growth, as well as prolonged survival in the treated mice. Additionally, ulixertinib synergistically sensitized neuroblastoma cells to the conventional chemotherapeutic drug doxorubicin .

6. Pediatric Low-Grade Glioma: Ulixertinib in Combination with Senolytics

  • Summary of Application : In the NSG mouse model, the combination of ulixertinib with senolytics induced effects on tumor growth and survival comparable to ulixertinib monotherapy .
  • Methods of Application : The efficacy of ulixertinib in combination with senolytics was assessed in the NSG mouse model .
  • Results or Outcomes : The combination of ulixertinib with senolytics induced effects on tumor growth and survival comparable to ulixertinib monotherapy .

安全和危害

Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .

未来方向

Ulixertinib has shown promising results in preclinical trials and is currently in clinical trials for the treatment of a wide range of tumors . It has demonstrated significant and dose-dependent inhibition of cell proliferation and colony formation in different cell lines, including patient-derived xenograft (PDX) cells . This provides proof-of-concept pre-clinical evidence for exploring Ulixertinib as a novel therapeutic approach for various cancers .

属性

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025683
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ulixertinib

CAS RN

869886-67-9
Record name Ulixertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulixertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid (1.93 g, 6.9 mmol, 1.0 equivalent) in DMF (5.0 mL) was added EDCI (1.45 g, 7.6 mmol, 1.1 equivalents), HOBt (0.94 g, 6.9 mmol, 1.0 equivalent) and (S)-3-chlorophenylglycynol (1.58 g, 7.6 mmol, 1.1 equivalents). Diisopropylethylamine (2.7 mL) was then added and the resulting mixture was stirred a room temperature overnight. The mixture was then poured into water and extracted with ethyl acetate. After drying over sodium sulfate, the solvent was removed and the crude was adsorbed on silica gel. Purification was effected by flash chromatography on silica, eluting with mixtures of hexanes/acetone (from 80:20 to 60:40) to afford the title compound as white solid (1.9 g, 64%). Rt(min) 4.981 s. FIA MS: 433.1 ES+; 431.2 ES−. 1HNMR (CD3OD) δ 1.31 (d, 6H), 3.85 (m, 3H), 5.15 (t, 1H), 7.01 (s, 1H), 7.25 (m, 3H), 7.4 (s, 1H), 7.45 (s, 1H), 7.7 (s, 1H), 7.95 (s, 1H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulixertinib
Reactant of Route 2
Reactant of Route 2
Ulixertinib
Reactant of Route 3
Reactant of Route 3
Ulixertinib
Reactant of Route 4
Reactant of Route 4
Ulixertinib
Reactant of Route 5
Reactant of Route 5
Ulixertinib
Reactant of Route 6
Ulixertinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。